2-(2-Bromoethyl)-2-phenyl-1,3-dioxolane

Beschreibung

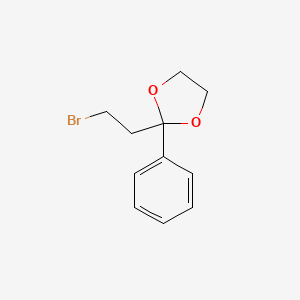

2-(2-Bromoethyl)-2-phenyl-1,3-dioxolane is a bicyclic ether featuring a 1,3-dioxolane ring substituted at the 2-position with a phenyl group and a bromoethyl (-CH₂CH₂Br) moiety. The dioxolane ring provides steric and electronic stabilization, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science .

Eigenschaften

CAS-Nummer |

58521-76-9 |

|---|---|

Molekularformel |

C11H13BrO2 |

Molekulargewicht |

257.12 g/mol |

IUPAC-Name |

2-(2-bromoethyl)-2-phenyl-1,3-dioxolane |

InChI |

InChI=1S/C11H13BrO2/c12-7-6-11(13-8-9-14-11)10-4-2-1-3-5-10/h1-5H,6-9H2 |

InChI-Schlüssel |

ZMAUGEHTQDGMRO-UHFFFAOYSA-N |

Kanonische SMILES |

C1COC(O1)(CCBr)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Synthesis and Reaction Mechanisms

The compound serves as a crucial intermediate in various synthetic pathways. It can be synthesized through the bromomethylation of phenyl dioxolanes, followed by reactions with nucleophiles such as amines and alcohols. The following table summarizes some key synthetic routes involving 2-(2-Bromoethyl)-2-phenyl-1,3-dioxolane:

| Reaction Type | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Alkylation | Amines | Toluene, 100°C | 73 |

| Diels-Alder | Eynamides | Reflux | High |

| Synthesis of acids | Various | DMF, heating | 93.6 |

Medicinal Chemistry

This compound has been utilized in the development of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity:

- Dopamine Receptor Ligands : Recent studies have focused on using this compound to create bitopic ligands that selectively target dopamine receptors (D2R and D3R). These ligands are designed to improve selectivity and efficacy in treating neurological disorders .

- Anticancer Agents : Compounds derived from this dioxolane have shown promising anticancer properties by inducing apoptosis in cancer cells. For example, derivatives have been tested against breast cancer cell lines with significant inhibition observed .

Polymer Science

In polymer chemistry, this compound acts as a reactive monomer for the synthesis of various copolymers:

- Cyclic Ether Polymers : The compound can be polymerized to form cyclic ether polymers that exhibit unique mechanical properties suitable for applications in coatings and adhesives .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It is employed as a starting reagent for synthesizing complex organic molecules such as fatty acids and alkaloids through various reaction mechanisms including nucleophilic substitutions and cyclizations .

Case Study 1: Development of Anticancer Compounds

A study demonstrated the synthesis of a series of derivatives based on this compound that showed significant activity against MDA468 breast cancer cells. The derivatives exhibited IC50 values below 0.05 μM, indicating potent anticancer effects through the induction of apoptosis via mitochondrial pathways .

Case Study 2: Selective Dopamine Receptor Modulation

Research focused on modifying the secondary binding site of dopamine receptor ligands using this compound resulted in improved selectivity for D3R over D2R. This modification was crucial for enhancing therapeutic effects while minimizing side effects associated with non-selective binding .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Electronic and Steric Effects

- Hyperconjugation : In 2-phenyl-1,3-dioxolane derivatives, the dihedral angle between the C–H bond and the aromatic ring (~80°) reduces conjugation, stabilizing the structure .

- Steric Effects : Tetramethyl derivatives (e.g., 2-(2-Bromoethyl)-4,4,5,5-tetramethyl-1,3-dioxolane) exhibit slower reaction kinetics due to hindered access to the bromine atom .

Vorbereitungsmethoden

Acetal Formation from Phenyl-Substituted Ketones

The dioxolane scaffold is constructed via acid-catalyzed condensation of ethylene glycol with phenyl-substituted ketones. For example, 2-bromo-1-phenyl-ethanone reacts with ethylene glycol in the presence of methanesulfonic acid under solvent-free conditions to yield 2-(2-hydroxyethyl)-2-phenyl-1,3-dioxolane.

Reaction Equation:

Bromination of Hydroxyethyl Intermediate

The hydroxyethyl side chain is brominated using hydrobromic acid (HBr) or phosphorus tribromide (PBr). A high-yielding protocol employs HBr in 1,4-dioxane at 5–20°C, achieving 82% yield after purification via crystallization.

Optimization Notes:

-

Catalyst : Methanesulfonic acid enhances reaction efficiency by facilitating acetal formation.

-

Solvent-Free Conditions : Eliminating solvents improves atom economy and reduces side reactions.

Direct Bromoacetal Synthesis via HBr/1,4-Dioxane

A one-pot method combines acrolein, ethylene glycol, and HBr in 1,4-dioxane. This route bypasses intermediate isolation, streamlining the synthesis.

Procedure:

-

Reactants : Acrolein (90%), ethylene glycol, HBr (17% in 1,4-dioxane).

-

Conditions : 5°C → room temperature, 30 minutes.

-

Workup : Extraction with diethyl ether, washing with NaHCO, and crystallization.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 82% |

| Purity (GC) | >95% |

| Purification | Florisil chromatography (pentane) |

Advantages : Short reaction time, minimal byproducts.

Nucleophilic Substitution with N-Bromosuccinimide (NBS)

NBS enables regioselective bromination of dioxolane precursors. For example, 2-(2-hydroxyethyl)-2-phenyl-1,3-dioxolane reacts with NBS in ethylene glycol at 45°C for 24 hours, yielding 98% product.

Mechanism :

-

NBS generates bromine radicals, abstracting hydrogen from the hydroxyethyl group.

-

Subsequent recombination forms the C–Br bond.

Reaction Equation:

Optimization :

-

Temperature : 45°C balances reactivity and selectivity.

-

Solvent : Ethylene glycol acts as both solvent and proton donor.

Dibromotriphenylphosphorane-Mediated Bromination

Dibromotriphenylphosphorane (PhPBr) offers a mild alternative for converting alcohols to alkyl bromides. Applied to 2-(2-hydroxyethyl)-2-phenyl-1,3-dioxolane, this method achieves 75% yield .

Procedure:

-

Generate PhPBr in situ by reacting triphenylphosphine with bromine.

-

Add alcohol precursor at 0°C, warm to room temperature.

-

Purify via crystallization from ethanol.

Advantages :

-

Avoids strong acids, suitable for acid-sensitive substrates.

-

High regioselectivity.

Comparative Analysis of Methods

| Method | Yield | Conditions | Scalability |

|---|---|---|---|

| HBr/1,4-Dioxane | 82% | Mild, solvent-free | Industrial |

| NBS Bromination | 98% | Radical-mediated, 45°C | Lab-scale |

| PhPBr | 75% | Low-temperature, anhydrous | Specialty |

Key Observations :

-

NBS Bromination offers the highest yield but requires precise radical control.

-

HBr/1,4-Dioxane is optimal for large-scale production due to simplicity.

Purification and Characterization

Post-synthesis purification typically involves:

Characterization Data :

-

H NMR (CDCl): δ 2.22 (dt, J = 4.6, 7.4 Hz, 2H, CHBr), 3.88–3.96 (m, 4H, dioxolane-OCH), 5.01 (t, J = 4.6 Hz, 1H, Ph-C-O).

Industrial Applications and Modifications

The compound serves as an intermediate in synthesizing serotonin receptor agonists and mitratapide (an apoB secretion inhibitor). Modifications include:

Q & A

Q. What are the established synthetic routes for preparing 2-(2-Bromoethyl)-2-phenyl-1,3-dioxolane, and what factors influence reaction selectivity?

Answer: The compound can be synthesized via:

- Bromination of intermediates : Reacting 2-methyl-1,3-dioxolane-2-ethanol with brominating agents (e.g., HBr or PBr₃) under controlled conditions .

- Grignard reactions : Using 2-(2-bromoethyl)-1,3-dioxolane in nucleophilic additions to carbonyl compounds, followed by acid-catalyzed cyclization .

Key factors influencing selectivity include: - Catalyst choice : Weak acids (e.g., p-toluenesulfonic acid) improve cyclization efficiency .

- Reaction temperature : Lower temperatures favor bromination selectivity over side reactions like elimination .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR can confirm the presence of the bromoethyl group (δ ~3.5–4.0 ppm for BrCH₂) and the dioxolane ring (δ ~4.5–5.5 ppm for acetal protons) .

- GC-MS : Quantifies purity and detects volatile byproducts .

- Elemental analysis : Validates stoichiometry of Br, C, and H .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Steric hindrance : The bulky phenyl group adjacent to the bromoethyl moiety slows SN2 reactions, favoring SN1 pathways in polar solvents .

- Leaving group ability : The bromide ion’s poor stabilization in nonpolar environments limits reactivity unless phase-transfer catalysts (e.g., crown ethers) are used .

- Electrophilic activation : Coordination of the dioxolane oxygen to Lewis acids (e.g., BF₃) enhances bromide displacement .

Q. How do conformational dynamics influence the chemical behavior of this compound in ring-opening reactions?

Answer:

- Conformational flexibility : DFT studies show that hyperconjugation stabilizes planar dioxolane conformers, making C-O cleavage challenging without torsional strain .

- Ring-opening failure : Substrates like 2-phenyl-1,3-dioxolane resist sp³ C-O bond cleavage under standard conditions due to rigidity, unlike more flexible analogs (e.g., 1,3-dioxanes) .

Q. How should researchers address contradictions in reported reaction yields involving this compound?

Answer:

- Parameter optimization : Adjust reaction time, temperature, and catalyst loading (e.g., increasing acid catalyst concentration from 1% to 5% improves cyclization yields) .

- Byproduct analysis : Use LC-MS to identify side products (e.g., elimination derivatives) and refine quenching protocols .

- Replication studies : Compare methodologies across literature; for example, low yields in cationic polymerizations may arise from trace moisture .

Q. What computational methods are used to predict the electronic and steric properties of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.